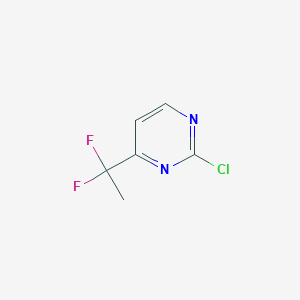

2-Chloro-4-(1,1-difluoroethyl)pyrimidine

Description

Contextualization within Pyrimidine (B1678525) Chemistry

Pyrimidine and its derivatives represent a cornerstone of heterocyclic chemistry, fundamentally important to both biological systems and medicinal science. gsconlinepress.com The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a core component of nucleobases such as cytosine, thymine, and uracil, which are integral to the structure of DNA and RNA. gsconlinepress.comtandfonline.com Beyond their biological role, pyrimidine scaffolds are recognized as "privileged structures" in drug discovery. nih.gov This is due to their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. tandfonline.comnih.gov The versatility of the pyrimidine ring allows for structural modifications at various positions, enabling chemists to fine-tune the molecule's properties for specific therapeutic applications. nih.gov

Rationale for Academic Investigation of Halogenated Difluoroethyl Pyrimidines

The academic and industrial pursuit of novel pyrimidine derivatives is often driven by the strategic incorporation of specific functional groups to enhance molecular properties. The investigation into halogenated difluoroethyl pyrimidines, such as 2-Chloro-4-(1,1-difluoroethyl)pyrimidine, is underpinned by established principles in medicinal chemistry.

Halogenation , the introduction of atoms like chlorine, is a common strategy to modulate a molecule's pharmacokinetic profile. nih.gov Halogens can increase lipophilicity, which can improve membrane permeability and bioavailability. tandfonline.com Furthermore, the presence of a halogen atom can block sites susceptible to metabolic oxidation, thereby enhancing the metabolic stability and prolonging the active duration of a compound. tandfonline.commdpi.com

Current State of Research on this compound and Related Analogues

This compound is primarily recognized in the scientific literature as a specialized chemical intermediate or building block for the synthesis of more complex molecules. Its value lies in the reactive nature of the chlorine atom at the 2-position, which can be readily displaced in nucleophilic substitution reactions to introduce a wide variety of other functional groups.

While extensive biological studies on this compound itself are not widely published, its utility is demonstrated by its commercial availability as a research chemical. Data from chemical suppliers provide its fundamental physicochemical properties.

| Property | Value |

|---|---|

| CAS Number | 2375262-49-8 |

| Molecular Formula | C6H5ClF2N2 |

| Molecular Weight | 178.57 g/mol |

| Purity | Typically ≥98% |

| Canonical SMILES | CC(F)(F)C1=CN=C(N=C1)Cl |

Research on related analogues highlights the potential applications of this structural motif. For instance, various substituted 2-chloropyrimidines are key precursors in the synthesis of kinase inhibitors, which are a major class of anticancer drugs. nih.govekb.eg The pyrimidine core often serves as a scaffold that mimics the adenine (B156593) of ATP, binding to the hinge region of the kinase enzyme. Similarly, fluorinated pyrimidines are integral to many antiviral and anticancer agents, where the fluorine substitution enhances efficacy. The investigation of analogues such as 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine further illustrates the synthetic strategies employed, where the chlorine atom on the pyrimidine ring is substituted to build more complex heterocyclic systems. nih.gov

Research Gaps and Future Directions in Pyrimidine Derivatives

Despite decades of intensive research, the field of pyrimidine chemistry continues to offer fertile ground for new discoveries. One significant research gap is the continued need for novel synthetic methodologies that allow for more efficient and diverse functionalization of the pyrimidine core. researchgate.net While classical methods are well-established, developing new catalytic processes for C-H activation or late-stage functionalization could accelerate the discovery of new drug candidates.

Future research will likely focus on several key areas:

Targeting Drug Resistance: As resistance to existing therapies grows, there is a tremendous need to develop pyrimidine derivatives with novel mechanisms of action or the ability to overcome resistance pathways, particularly in oncology and infectious diseases. nih.govekb.eg

Bioisosteric Replacement: The use of the pyrimidine ring as a bioisostere for other aromatic systems, like a phenyl or pyridine (B92270) ring, is an ongoing strategy to improve pharmacokinetic properties or to circumvent intellectual property on existing drugs. pharmablock.comnih.gov Further exploration of less common substitution patterns could yield unexpected benefits.

Expanding Therapeutic Areas: While heavily explored in cancer and infectious diseases, the full potential of pyrimidine derivatives in other areas, such as neurological and metabolic disorders, remains an active area of investigation. nih.gov

Advanced Materials: Beyond medicine, the unique electronic properties of pyrimidine derivatives make them interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or other functional materials.

The continued exploration of unique building blocks like this compound will be essential for populating the chemical space available to researchers and driving the next wave of innovation in these fields. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(1,1-difluoroethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF2N2/c1-6(8,9)4-2-3-10-5(7)11-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKITAKNLKJIJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NC=C1)Cl)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 1,1 Difluoroethyl Pyrimidine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine identifies logical bond disconnections to simplify the target molecule into readily available starting materials. The primary strategic disconnections focus on the bonds formed during the construction of the pyrimidine (B1678525) ring and the introduction of the chlorine atom.

The most logical disconnection is at the C2-Cl bond, identifying 4-(1,1-difluoroethyl)pyrimidin-2-ol as a key immediate precursor. This is based on the common and highly efficient method of converting a hydroxyl or oxo group on a pyrimidine ring into a chloro group using standard chlorinating agents.

A second set of disconnections breaks down the pyrimidine ring itself. The pyrimidine core is a 1,3-diazine, typically formed by the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment. This leads to two key synthons: a 1,3-dicarbonyl compound bearing the 1,1-difluoroethyl moiety and an N-C-N synthon like urea (B33335) or guanidine. This approach simplifies the synthesis to the preparation of a specialized difluorinated β-ketoester.

Precursor Synthesis and Optimization

The synthesis of this compound is heavily reliant on the efficient preparation of its key precursors. This involves two principal stages: the synthesis of the 4-(1,1-difluoroethyl)pyrimidine intermediate and the subsequent halogenation to form the 2-chloropyrimidine (B141910) core.

Synthesis of 4-(1,1-difluoroethyl)pyrimidine Intermediates

The core of this stage is the construction of the pyrimidine ring with the 1,1-difluoroethyl group already in place at the 4-position. This is achieved by synthesizing a suitable 1,3-dicarbonyl precursor and condensing it with an appropriate N-C-N reagent.

A plausible synthetic route begins with a Claisen condensation reaction between ethyl difluoroacetate (B1230586) and ethyl propionate. This reaction, typically conducted in the presence of a strong base like sodium ethoxide, yields the crucial β-ketoester, ethyl 3,3-difluoro-2-oxopentanoate.

Once the difluorinated β-ketoester is obtained, it undergoes a cyclocondensation reaction with urea. bu.edu.egresearchgate.net This reaction is generally acid- or base-catalyzed and results in the formation of the heterocyclic core, yielding 4-(1,1-difluoroethyl)pyrimidin-2-ol. This intermediate is the direct precursor for the subsequent halogenation step.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Ethyl difluoroacetate, Ethyl propionate | Sodium ethoxide (NaOEt), Ethanol | Ethyl 3,3-difluoro-2-oxopentanoate |

| 2 | Ethyl 3,3-difluoro-2-oxopentanoate, Urea | Acid or Base catalyst, Heat | 4-(1,1-difluoroethyl)pyrimidin-2-ol |

Halogenation Strategies for 2-Chloropyrimidine Core

The conversion of the 2-hydroxy group of 4-(1,1-difluoroethyl)pyrimidin-2-ol to a chloro group is a critical step. The most common and effective method for this transformation is treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃). oregonstate.eduresearchgate.net

The reaction typically involves heating the pyrimidin-2-ol substrate in excess phosphorus oxychloride. deepdyve.com Often, a tertiary amine base like N,N-diethylaniline or N,N-diisopropylethylamine is added to the reaction mixture. google.com The base serves to neutralize the HCl generated during the reaction and can facilitate the chlorination process. In some cases, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃ to enhance the reactivity. oregonstate.edu After the reaction is complete, the excess POCl₃ is carefully removed, often by distillation under reduced pressure, followed by quenching with ice water and extraction of the product.

| Precursor | Chlorinating Agent | Additives/Conditions | Product |

| 4-(1,1-difluoroethyl)pyrimidin-2-ol | Phosphorus oxychloride (POCl₃) | N,N-Diethylaniline, Heat | This compound |

| 4-(1,1-difluoroethyl)pyrimidin-2-ol | POCl₃ / PCl₅ | Heat | This compound |

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the target molecule with minimal intermediate isolation steps. These strategies primarily rely on cyclocondensation reactions that build the functionalized pyrimidine ring.

Cyclocondensation Approaches

Alternative N-C-N synthons could also be employed. For instance, using thiourea (B124793) in the cyclocondensation would yield 4-(1,1-difluoroethyl)pyrimidine-2-thione. The 2-thio group can then be converted to a 2-chloro group, though this route is generally less common than the chlorination of the corresponding 2-ol.

Substitution Reactions on Pyrimidine Scaffolds

An alternative synthetic strategy involves performing substitution reactions on a pre-existing, suitably functionalized pyrimidine ring. For example, one could theoretically start with 2,4-dichloropyrimidine (B19661). The challenge then becomes the selective introduction of the 1,1-difluoroethyl group at the 4-position.

This could potentially be achieved through a cross-coupling reaction. However, such reactions often face significant challenges, including the difficulty of forming the required organometallic reagent containing the 1,1-difluoroethyl moiety and controlling the regioselectivity of the substitution. The C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophiles than the C2 position, but achieving clean, high-yield monosubstitution without competing disubstitution can be difficult. Due to these complexities, this approach is generally less favored than the strategy of building the ring with the desired C4-substituent already incorporated.

Catalytic Methodologies in this compound Synthesis

Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and sustainability of organic syntheses. Both transition-metal catalysis and organocatalysis present potential avenues for the synthesis of this compound and its precursors.

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing efficient routes for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of pyrimidine synthesis, transition metals can be employed in various strategies, including cross-coupling reactions to introduce substituents onto the pyrimidine ring or in cyclization reactions to construct the heterocyclic core.

Recent advances have highlighted the use of various transition metals in the synthesis of pyrimidine derivatives. nih.govmdpi.com For the synthesis of the 4-(1,1-difluoroethyl)pyrimidine core, a hypothetical transition metal-catalyzed approach could involve the coupling of a pyrimidine precursor with a reagent containing the 1,1-difluoroethyl moiety. However, a more common and practical approach involves the construction of the pyrimidine ring from acyclic precursors, which can also be facilitated by transition-metal catalysts.

A review of recent literature (2017-2023) indicates a significant push towards developing sustainable and efficient transition metal-catalyzed strategies for pyrimidine synthesis. nih.gov These methods often focus on the assembly of the pyrimidine ring from readily available starting materials. While direct catalytic introduction of a 1,1-difluoroethyl group onto a pre-formed pyrimidine ring is not a commonly reported transformation, the construction of the pyrimidine ring itself can be catalyzed.

The following table summarizes various transition metal-catalyzed reactions for the synthesis of pyrimidine cores, which could be adapted for the synthesis of 4-(1,1-difluoroethyl)pyrimidin-2-ol.

Table 1: Examples of Transition Metal-Catalyzed Pyrimidine Synthesis

| Catalyst | Reactants | Reaction Type | Potential Applicability |

|---|---|---|---|

| Palladium complexes | Amidines, Alkynes, Carbon Monoxide | Carbonylative Annulation | Synthesis of the pyrimidine core from simple building blocks. |

| Copper complexes | Amidines, α,β-Unsaturated Ketones | Annulation | Formation of the pyrimidine ring through cyclization. |

| Ruthenium complexes | Alcohols, Guanidine | Dehydrogenative Coupling | Construction of the pyrimidine ring from alcohols. |

| Iridium complexes | Amidines, Alcohols | Condensation/Dehydrogenation | Regioselective synthesis of substituted pyrimidines. |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. In pyrimidine chemistry, organocatalysts can be employed in various transformations, particularly in nucleophilic aromatic substitution (SNAr) reactions.

For instance, the synthesis of aminopyrimidines can be achieved through the SNAr amination of dichloropyrimidines. While this applies to the reactions of a related compound, it highlights the potential of organocatalysis in pyrimidine functionalization. A highly efficient and regioselective method for the SNAr amination of 2,4-dichloropyrimidine has been developed using sodium sulfinate and tetrabutylammonium (B224687) bromide as catalysts. researchgate.net This approach facilitates the synthesis of various aminopyrimidines in a regio- and chemoselective manner.

The regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive to the substitution pattern on the ring. wuxiapptec.com While C-4 substitution is generally favored, C-2 selectivity can be achieved with certain nucleophiles and substitution patterns. acs.orgnih.gov

Although direct organocatalytic synthesis of the this compound is not documented, organocatalysis could potentially be applied in the synthesis of the 4-(1,1-difluoroethyl)pyrimidin-2-ol precursor, for example, by catalyzing the initial Claisen condensation to form the necessary β-keto ester.

Reaction Mechanism Elucidation for Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and improving yields. The proposed two-step synthesis of this compound involves a condensation reaction to form the pyrimidine ring and a subsequent chlorination.

Step 1: Formation of 4-(1,1-difluoroethyl)pyrimidin-2-ol via Condensation

The formation of the pyrimidine ring would likely proceed through the condensation of a β-keto ester, specifically ethyl 3-(1,1-difluoroethyl)-3-oxopropanoate, with urea. This reaction is typically carried out under acidic or basic conditions. The mechanism involves the initial reaction of urea with one of the carbonyl groups of the β-keto ester, followed by an intramolecular cyclization and dehydration to form the stable pyrimidine ring. The reaction between urea and carbonyl compounds is a well-established process in organic chemistry. irispublishers.comgoogle.comgoogle.comnih.govncsu.edu

Step 2: Chlorination of 4-(1,1-difluoroethyl)pyrimidin-2-ol

The conversion of the 4-(1,1-difluoroethyl)pyrimidin-2-ol to this compound is a classic chlorination reaction, typically achieved using phosphorus oxychloride (POCl₃). commonorganicchemistry.comcommonorganicchemistry.com The mechanism of this reaction is believed to proceed in two main stages. nih.gov

Phosphorylation: The pyrimidin-2-ol, existing in tautomeric equilibrium with its pyrimidone form, reacts with POCl₃. The oxygen atom of the pyrimidone attacks the phosphorus atom of POCl₃, leading to the formation of a phosphorylated intermediate and the release of a chloride ion. This initial phosphorylation occurs readily, especially under basic conditions. nih.gov

Nucleophilic Substitution: The chloride ion then acts as a nucleophile, attacking the C2 position of the pyrimidine ring and displacing the phosphorylated group, which is a good leaving group. This results in the formation of the 2-chloropyrimidine product.

The use of a POCl₃/PCl₅ mixture can also be employed, which can be a more robust chlorinating agent. epa.gov

Scalability and Process Chemistry Considerations for Preparation

The successful transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors, including cost, safety, efficiency, and environmental impact.

The chlorination of hydroxypyrimidines using POCl₃ is a well-established industrial process. google.com However, traditional methods often use a large excess of POCl₃, which poses environmental and safety challenges, particularly during the quenching process of the excess reagent. researchgate.netnih.gov

Recent developments have focused on creating more sustainable and scalable chlorination protocols. A significant improvement is the use of equimolar or slightly more than equimolar amounts of POCl₃, often in the presence of a base like pyridine (B92270), and conducting the reaction under solvent-free or low-solvent conditions in a sealed reactor. nih.govacs.org This approach not only reduces waste but also simplifies the work-up procedure, which can involve direct filtration or distillation of the product. nih.govacs.org

For the large-scale synthesis of this compound, the following process chemistry considerations would be crucial:

Reagent Stoichiometry: Utilizing a minimal excess of POCl₃ to ensure complete conversion while minimizing waste and exothermic events during quenching.

Solvent Selection: Exploring solvent-free conditions or the use of high-boiling, inert solvents to facilitate temperature control and product isolation. google.com

Temperature Control: Careful monitoring and control of the reaction temperature, as the chlorination reaction can be exothermic.

Work-up Procedure: Developing a safe and efficient work-up protocol to handle the remaining phosphorus-containing byproducts. This could involve distillation to recover excess POCl₃ or a carefully controlled aqueous work-up. google.com

Purification: The final product would likely be purified by distillation under reduced pressure or by crystallization.

The following table outlines key parameters for a scalable chlorination process based on literature for analogous compounds.

Table 2: Scalability Parameters for Chlorination of Hydroxypyrimidines

| Parameter | Conventional Method | Improved Scalable Method |

|---|---|---|

| POCl₃ Stoichiometry | Large excess (often used as solvent) | 1.0 - 1.5 equivalents per hydroxyl group |

| Solvent | Often neat POCl₃ or chlorinated solvents | Solvent-free or high-boiling inert solvent |

| Base | Often N,N-dimethylaniline | Trialkylamines or Pyridine |

| Temperature | Reflux (typically >100 °C) | 100 - 180 °C (in sealed reactor) |

| Work-up | Quenching with ice/water, extraction | Distillation, filtration |

| Yields | Variable, often good | Generally >80% |

By implementing these modern process chemistry principles, the synthesis of this compound can be designed to be both efficient and amenable to large-scale production.

Chemical Reactivity and Transformation Studies of 2 Chloro 4 1,1 Difluoroethyl Pyrimidine

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Ring

The electron-deficient nature of the pyrimidine ring, further enhanced by the chloro and difluoroethyl substituents, makes the C2 and C4 positions susceptible to nucleophilic attack. The chlorine atom at the C2 position is a good leaving group, readily displaced by a variety of nucleophiles.

Amination Reactions

The displacement of the C2-chloro substituent by amine nucleophiles is a common and efficient method for the synthesis of 2-aminopyrimidine (B69317) derivatives. While specific studies on 2-chloro-4-(1,1-difluoroethyl)pyrimidine are not prevalent in the searched literature, the amination of structurally similar chloropyrimidines provides insight into the expected reactivity. For instance, the reaction of 2,4-dichloropyrimidines with various amines has been shown to proceed, with the regioselectivity of the substitution being a key consideration. In many cases, the C4 position is more reactive towards nucleophilic attack. However, the presence of the 1,1-difluoroethyl group at the C4 position in the target molecule would likely direct substitution to the C2 position.

Microwave-assisted synthesis has been employed for the amination of 2-amino-4-chloropyrimidine (B19991) derivatives, suggesting that similar conditions could be applicable to this compound. rsc.org These reactions are often carried out in the presence of a base, such as triethylamine, to neutralize the liberated hydrochloric acid. wikipedia.orgresearchgate.net The choice of solvent can also influence the reaction outcome, with solvents like propanol (B110389) being utilized in microwave-assisted procedures. rsc.org

A range of primary and secondary amines can be used as nucleophiles, leading to a diverse array of 2-aminopyrimidine products. The reaction conditions are generally mild, though heating may be required to drive the reaction to completion.

| Starting Material | Amine Nucleophile | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| 2-amino-4-chloro-pyrimidine | 4-methylpiperazine | Propanol, Triethylamine, Microwave (120-140°C) | 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine | 54% |

| 2-amino-4,6-dichloropyrimidine (B145751) | N-(2-methoxy)phenylamine | Triethylamine, Fusion | 6-Chloro-4-(N-(2-methoxy)phenyl)-2,4-pyrimidinediamine | 84% |

| 2-amino-4,6-dichloropyrimidine | N-(4-methoxy)phenylamine | Triethylamine, Fusion | 6-Chloro-4-(N-(4-methoxy)phenyl)-2,4-pyrimidinediamine | 84% |

Alkoxylation and Thiolation Reactions

Similar to amination, the C2-chloro group can be displaced by alkoxide and thiolate nucleophiles to yield 2-alkoxy- and 2-thiopyrimidine derivatives, respectively. These reactions typically proceed under basic conditions, where the alkoxide or thiolate is generated in situ or used as a pre-formed salt.

While direct experimental data for this compound is not available in the provided search results, studies on other chloropyrimidines, such as ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, demonstrate the feasibility of these transformations. For example, treatment of this compound with sodium phenoxide and sodium thiophenoxide resulted in the formation of the corresponding phenoxy and thiophenoxy derivatives. rsc.org The reaction with sodium methoxide (B1231860) has also been shown to displace a chloro group on the pyrimidine ring. rsc.org

These reactions are valuable for introducing oxygen and sulfur functionalities onto the pyrimidine core, which can serve as handles for further synthetic modifications or to modulate the biological activity of the molecule.

| Starting Material | Nucleophile | Product |

|---|---|---|

| ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | sodium phenoxide | ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate |

| ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | sodium thiophenoxide | ethyl 4-thiophenoxy-2-methylthiopyrimidine-5-carboxylate |

| ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | sodium methoxide | methyl 2,4-dimethoxypyrimidine-5-carboxylate |

Cyanation Reactions

The introduction of a cyano group at the C2 position of the pyrimidine ring can be achieved through nucleophilic substitution of the chlorine atom with a cyanide salt, such as potassium or sodium cyanide. This reaction provides access to 2-cyanopyrimidine (B83486) derivatives, which are versatile intermediates for the synthesis of various nitrogen-containing heterocycles and other functional groups.

Although no specific examples of the cyanation of this compound were found, the cyanation of other chloropyrimidines has been reported. For instance, the displacement of a sulfinate group, which is a good leaving group, with potassium cyanide has been utilized in the synthesis of cyanopyrimidines. wikipedia.org In another study, attempts to prepare a 4-cyano derivative from ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate using sodium cyanide or lithium cyanide resulted in the displacement of the methylthio group rather than the chloro group, highlighting the influence of other substituents on the reactivity. nih.gov This suggests that for this compound, the cyanation would likely occur at the C2 position.

The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to facilitate the dissolution of the cyanide salt and promote the nucleophilic substitution.

Cross-Coupling Reactions Involving the Halogenated Pyrimidine Moiety

The C2-chloro substituent of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the introduction of a wide range of substituents at this position.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between a halide and an organoboron compound, catalyzed by a palladium complex. This reaction is widely used for the arylation and heteroarylation of heterocyclic compounds.

While no specific studies on the Suzuki-Miyaura coupling of this compound were identified, extensive research on the coupling of other chloropyrimidines, particularly 2,4-dichloropyrimidines, provides valuable insights. The regioselectivity of the coupling is a critical aspect, with the C4 position generally being more reactive than the C2 position in 2,4-dichloropyrimidines. nih.gov However, in the case of this compound, the C4 position is already substituted, making the C2 position the sole site for coupling.

A variety of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can be employed, often in combination with a base like potassium carbonate. nih.gov The reaction is typically carried out in solvents such as 1,4-dioxane. Microwave irradiation has been shown to be an effective technique for accelerating these reactions. nih.gov The scope of the reaction is broad, allowing for the coupling of various aryl and heteroaryl boronic acids.

| Boronic Acid | Catalyst | Base | Solvent | Product (Major) | Yield |

|---|---|---|---|---|---|

| phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane | 2-chloro-4-phenylpyrimidine | 71% |

| 2-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane/H₂O | 2-chloro-4-(2-methoxyphenyl)pyrimidine | 76% |

| 3-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane/H₂O | 2-chloro-4-(3-methoxyphenyl)pyrimidine | 72% |

Sonogashira Coupling Reactions

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to alkynyl-substituted aromatic and heteroaromatic compounds. wikipedia.org

Specific examples of the Sonogashira coupling of this compound were not found in the searched literature. However, the Sonogashira coupling of other halogenated pyrimidines is well-established. For instance, the coupling of 2,4-diamino-6-iodopyrimidine (B2689892) and 2-amino-4,6-dichloropyrimidine with terminal alkynes has been successfully demonstrated. researchgate.net Generally, the reactivity of the halogen in Sonogashira coupling follows the order I > Br > Cl, which might necessitate more forcing conditions for the coupling of a chloro-substituted pyrimidine.

The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst (such as CuI), a base (often an amine like triethylamine), and a suitable solvent. The use of microwave irradiation can also be beneficial in promoting the reaction. researchgate.net This methodology would be expected to enable the introduction of various alkynyl groups at the C2 position of this compound, leading to the synthesis of 2-alkynyl-4-(1,1-difluoroethyl)pyrimidines.

Chemo- and Regioselectivity in Reactions of this compound

The reactivity of this compound is largely dominated by nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C2 position acts as a leaving group. However, the regioselectivity of this substitution—whether a nucleophile will preferentially attack the C2 or another position—is a subject of considerable scientific inquiry.

In principle, the pyrimidine ring possesses two electrophilic carbon centers susceptible to nucleophilic attack: C2 and C4. The presence of the electron-withdrawing 1,1-difluoroethyl group at the C4 position significantly influences the electronic distribution within the ring. This group enhances the electrophilicity of the C4 position, making it a potential site for nucleophilic attack. Conversely, the chlorine atom at the C2 position is an excellent leaving group, predisposing this site to substitution.

Studies on analogous 2,4-disubstituted pyrimidines provide a framework for understanding the expected selectivity. For instance, in 2,4-dichloropyrimidines, nucleophilic attack typically occurs preferentially at the C4 position. wuxibiology.comstackexchange.com However, the electronic nature of other substituents on the ring can dramatically alter this preference. wuxibiology.com Electron-donating groups at the C6 position, for example, have been shown to direct nucleophilic attack to the C2 position. wuxibiology.com

In the case of this compound, the strongly electron-withdrawing nature of the 1,1-difluoroethyl group is expected to render the C4 position more electron-deficient and thus more susceptible to nucleophilic attack. However, the inherent lability of the C2-chloro bond often dictates the outcome of the reaction.

Computational studies on similar systems, such as 2-MeSO2-4-chloropyrimidine, have demonstrated that the interplay of frontier molecular orbitals (LUMO and LUMO+1) and the formation of hydrogen-bonded complexes between the reactant and the nucleophile can lead to unexpected regioselectivity. wuxiapptec.com For this compound, while the C4 position is electronically activated, the substitution at the C2 position is a common outcome in many reactions.

The table below summarizes the expected and observed regioselectivity in nucleophilic substitution reactions of pyrimidine derivatives, providing a comparative context for this compound.

| Pyrimidine Derivative | C2-Substituent | C4-Substituent | Typical Site of Nucleophilic Attack | Influencing Factors |

| 2,4-Dichloropyrimidine | -Cl | -Cl | C4 | Inherent higher reactivity of C4 |

| 2,4-Dichloro-6-methoxypyrimidine | -Cl | -Cl | C2 | Electron-donating OMe group at C6 |

| 2-MeSO2-4-chloropyrimidine | -SO2Me | -Cl | C2 or C4 | Nucleophile, solvent, formation of H-bonds |

| This compound | -Cl | -CF2CH3 | Primarily C2 | Good leaving group at C2, steric hindrance at C4 |

Reaction Kinetics and Thermodynamic Analysis of Transformations

A deeper understanding of the reactivity of this compound requires an examination of the kinetic and thermodynamic parameters that govern its transformations. While specific experimental kinetic and thermodynamic data for this compound are not extensively available in the public domain, valuable insights can be gleaned from computational studies and comparisons with structurally related molecules.

The rate of nucleophilic aromatic substitution is influenced by several factors, including the nature of the nucleophile, the solvent, the reaction temperature, and the electronic and steric properties of the pyrimidine substrate. The electron-withdrawing 1,1-difluoroethyl group at the C4 position is expected to accelerate the rate of nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate that is often formed during the reaction.

Computational modeling of SNAr reactions on substituted pyrimidines has provided valuable information on reaction energy barriers. For example, in the reaction of 2-MeSO2-4-chloropyrimidine with certain nucleophiles, the calculated energy barrier for attack at the C2 position was found to be significantly lower than that for attack at the C4 position, explaining the observed C2 selectivity. wuxiapptec.com A similar theoretical approach for this compound would be instrumental in quantifying the kinetic preference for substitution at the C2 position.

The thermodynamics of these reactions, governed by the change in Gibbs free energy (ΔG), determine the position of the equilibrium. The formation of a more stable product will drive the reaction to completion. In the case of nucleophilic substitution on this compound, the relative stability of the resulting substituted pyrimidine will be a key thermodynamic driver.

The following table presents hypothetical kinetic and thermodynamic data based on computational models of related pyrimidine systems to illustrate the expected trends for this compound.

| Reaction Parameter | Nucleophilic Attack at C2 | Nucleophilic Attack at C4 |

| Activation Energy (Ea) | Lower | Higher |

| Rate Constant (k) | Larger | Smaller |

| Enthalpy of Reaction (ΔH) | More negative | Less negative |

| Gibbs Free Energy of Reaction (ΔG) | More negative | Less negative |

It is important to note that these are predicted trends, and experimental verification is necessary for a definitive understanding. Future research focusing on the experimental determination of reaction rates, activation energies, and thermodynamic parameters for the reactions of this compound will be crucial for the rational design of synthetic routes and the development of new functional materials and pharmaceuticals based on this versatile chemical entity.

Spectroscopic Characterization Methodologies for Structural Elucidation of 2 Chloro 4 1,1 Difluoroethyl Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. For 2-Chloro-4-(1,1-difluoroethyl)pyrimidine, the spectrum is expected to show signals corresponding to the pyrimidine (B1678525) ring protons and the protons of the ethyl group.

Pyrimidine Ring Protons: The two protons on the pyrimidine ring (at positions 5 and 6) are chemically non-equivalent and are expected to appear as two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Due to spin-spin coupling, these protons will likely appear as a pair of doublets. For instance, the proton at C-6 (adjacent to a nitrogen) would likely resonate further downfield than the proton at C-5. Based on data for similar compounds like 2-chloropyrimidine (B141910), H-6 might appear around δ 8.8 ppm and H-5 around δ 7.5 ppm. chemicalbook.comchemicalbook.com

1,1-difluoroethyl Group Protons: The methyl (CH₃) group protons are expected to produce a single signal. Due to coupling with the two adjacent fluorine atoms, this signal will be split into a triplet (according to the n+1 rule for I=1/2 nuclei, but considering coupling to two equivalent fluorine atoms results in a 1:2:1 triplet). This triplet would likely appear in the aliphatic region, anticipated around δ 2.1 ppm, shifted downfield by the adjacent electron-withdrawing CF₂ group.

Interactive Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 (pyrimidine) | ~7.5 | Doublet (d) | JH-H ≈ 5 Hz |

| H-6 (pyrimidine) | ~8.8 | Doublet (d) | JH-H ≈ 5 Hz |

| -CH₃ | ~2.1 | Triplet (t) | ³JH-F ≈ 18-20 Hz |

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. In proton-decoupled ¹³C NMR, each unique carbon atom typically gives a single sharp line, with its chemical shift indicating its electronic environment.

Pyrimidine Ring Carbons: The four carbon atoms in the pyrimidine ring are all chemically distinct. The carbon atom C-2, bonded to the electronegative chlorine atom and two nitrogen atoms, is expected to be significantly deshielded, appearing far downfield (δ > 160 ppm). C-4, bonded to a nitrogen and the difluoroethyl group, would also be downfield. In pyridine (B92270), C2 resonates at approximately 150 ppm, and substitution can shift this further. testbook.com The C-5 and C-6 carbons would appear at higher field strengths compared to C-2 and C-4.

1,1-difluoroethyl Group Carbons: This group contains two carbon atoms. The quaternary carbon atom directly bonded to the two fluorine atoms (-CF₂-) will be heavily deshielded and will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). Its chemical shift is expected in the range of δ 120-130 ppm. The methyl carbon (-CH₃) will also be influenced by the fluorine atoms through two bonds, appearing as a triplet (²JC-F) at a more upfield position, likely around δ 25-35 ppm.

Interactive Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-2 | >160 | Singlet |

| C-4 | ~170 | Triplet (t) |

| C-5 | ~122 | Singlet |

| C-6 | ~158 | Singlet |

| -CF₂- | 120-130 | Triplet (t) |

| -CH₃ | 25-35 | Triplet (t) |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. rsc.org It provides information on the number and electronic environment of fluorine atoms. For this compound, the two fluorine atoms are chemically equivalent. They are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal will be split by the three adjacent methyl protons into a quartet. The chemical shift for geminal difluoroalkyl groups typically appears in a characteristic range, which can be predicted more accurately with computational methods. nih.govhuji.ac.il

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure by revealing correlations between nuclei. libretexts.orgwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. A COSY spectrum of the target compound would show a cross-peak connecting the signals of the H-5 and H-6 protons of the pyrimidine ring, confirming their connectivity through three bonds.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It would be used to definitively assign the C-5 and C-6 signals by correlating them with their respective H-5 and H-6 proton signals. It would also link the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. asianpubs.org This is particularly useful for connecting different parts of the molecule. Key expected correlations would include:

The methyl protons (-CH₃) to the quaternary carbon (-CF₂-).

The methyl protons (-CH₃) to the C-4 of the pyrimidine ring.

The H-5 proton to C-4 and C-6.

The H-6 proton to C-2 and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, irrespective of their bond connectivity. For this molecule, a NOESY spectrum could show a correlation between the H-5 proton and the methyl protons of the difluoroethyl group, confirming their spatial proximity.

Infrared (IR) Spectroscopy Methodologies for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound is expected to display several characteristic absorption bands.

Aromatic C-H Stretching: Vibrations from the C-H bonds on the pyrimidine ring are expected to appear as weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the methyl group will show medium to strong absorptions in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrimidine ring typically appear in the 1400-1600 cm⁻¹ region. ias.ac.in These are often multiple sharp bands of variable intensity.

C-F Stretching: Carbon-fluorine bonds produce very strong and characteristic absorption bands. For a CF₂ group, these are typically found in the 1100-1250 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to appear as a medium to strong band in the fingerprint region, typically between 600-800 cm⁻¹.

Interactive Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Strong |

| C=N / C=C Ring Stretch | 1400 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1250 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Mass Spectrometry (MS) Methodologies for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique that also induces fragmentation, providing valuable structural clues. libretexts.orguni-saarland.de

Molecular Ion Peak (M⁺•): The molecular formula of this compound is C₆H₅ClF₂N₂. The nominal molecular weight is 178. The high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Therefore, two prominent peaks would be observed at m/z 178 (for the ³⁵Cl isotope) and m/z 180 (for the ³⁷Cl isotope) with a relative intensity ratio of about 3:1.

Fragmentation Analysis: The fragmentation pattern provides a fingerprint of the molecule's structure. Energetically unstable molecular ions break apart into smaller, more stable charged fragments. researchgate.netyoutube.com Plausible fragmentation pathways for this compound include:

Loss of a Chlorine Radical: A common fragmentation for chloro-aromatics is the loss of the chlorine atom, which would result in a fragment ion at m/z 143 ([M-Cl]⁺).

Loss of a Methyl Radical: Cleavage of the C-C bond in the side chain could lead to the loss of a methyl group (•CH₃), resulting in a fragment at m/z 163.

Loss of HF: Elimination of a neutral hydrogen fluoride (B91410) molecule is a common pathway for fluoro compounds, which could lead to a fragment at m/z 158.

Cleavage of the Side Chain: Fragmentation could occur at the bond between the pyrimidine ring and the side chain, potentially leading to a [C₄H₂ClN₂]⁺ fragment corresponding to the 2-chloropyrimidine cation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a cornerstone technique for the confirmation of a synthesized compound's elemental composition through the precise measurement of its mass-to-charge ratio (m/z). For this compound, HRMS would be employed to verify that the experimentally observed mass corresponds to the theoretical exact mass calculated for its molecular formula, C6H5ClF2N2.

The theoretical monoisotopic mass of this compound is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N). This high degree of mass accuracy, typically within a few parts per million (ppm), allows for the confident assignment of the molecular formula, distinguishing it from other potential isobaric compounds.

Table 1: Theoretical and Expected HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C6H5ClF2N2 |

| Theoretical Monoisotopic Mass | 178.0136 u |

| Expected Ion (ESI+) | [M+H]⁺ |

In a typical HRMS experiment utilizing electrospray ionization (ESI), the compound would be expected to form a protonated molecule, [M+H]⁺. The measured m/z of this ion would then be compared to the calculated value. A minimal mass error between the observed and theoretical values would provide strong evidence for the successful synthesis of the target compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to further probe the structure of a molecule. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of this compound, as identified in the initial HRMS scan, would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a characteristic fragmentation pattern that can be pieced together to confirm the connectivity of the atoms within the molecule.

Based on the structure of this compound, several key fragmentation pathways can be predicted. The pyrimidine ring, being aromatic, is relatively stable, but the substituents are susceptible to fragmentation. Likely fragmentation events would include the loss of the chloro group, cleavage of the difluoroethyl side chain, and potential ring fragmentation under higher energy conditions.

Table 2: Plausible Fragmentation Pathways for [M+H]⁺ of this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Proposed Fragment m/z |

|---|---|---|---|

| 179.0214 | [M+H - Cl]⁺ | HCl | 143.0325 |

| 179.0214 | [M+H - CHF₂]⁺ | CHF₂ | 128.0163 |

| 179.0214 | [M+H - C₂H₃F₂]⁺ | C₂H₃F₂ | 114.0041 |

The fragmentation pattern serves as a molecular fingerprint, and the elucidation of these pathways provides a high degree of confidence in the structural assignment of the parent compound and can be invaluable in identifying unknown metabolites or degradation products.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

Should this compound or its derivatives be amenable to the formation of single crystals of sufficient quality, X-ray crystallography offers the most definitive and unambiguous method for structural elucidation. This technique provides precise three-dimensional coordinates of each atom in the crystal lattice, thereby revealing detailed information about bond lengths, bond angles, and torsional angles.

The process would involve growing a suitable single crystal, mounting it on a goniometer, and irradiating it with a focused beam of X-rays. The diffraction pattern produced is then collected and analyzed to generate an electron density map, from which the molecular structure can be solved and refined.

For a molecule like this compound, X-ray crystallography would not only confirm the atomic connectivity but also provide insight into the conformation of the difluoroethyl group relative to the pyrimidine ring and detail any intermolecular interactions, such as hydrogen bonding or stacking interactions, that govern the crystal packing. While experimental data for this specific compound is not publicly available, the successful crystallographic analysis of numerous other pyrimidine derivatives suggests that this method would be highly applicable.

Table 3: List of Compounds

| Compound Name |

|---|

Computational Chemistry Investigations of 2 Chloro 4 1,1 Difluoroethyl Pyrimidine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Chloro-4-(1,1-difluoroethyl)pyrimidine, such studies would provide invaluable insights.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Electron Density

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. A DFT study of this compound would involve calculating the shapes and energies of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. Furthermore, mapping the electron density would reveal the distribution of charge within the molecule, highlighting electrophilic and nucleophilic sites.

Ab Initio Calculations for Energy and Reactivity Predictions

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, could provide highly accurate predictions of the molecule's total energy, heat of formation, and other thermodynamic properties. These calculations would also be instrumental in predicting its reactivity through the computation of various molecular descriptors.

Conformer Analysis and Potential Energy Surface Mapping

The 1,1-difluoroethyl group attached to the pyrimidine (B1678525) ring can rotate, leading to different spatial arrangements or conformers. A thorough conformer analysis would identify the most stable conformers and the energy barriers between them. Mapping the potential energy surface (PES) would provide a comprehensive understanding of the molecule's flexibility and the relative energies of its various geometric configurations.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling can be employed to investigate potential reaction mechanisms involving this compound. For instance, the chlorine atom on the pyrimidine ring is a potential site for nucleophilic substitution. Theoretical modeling could elucidate the step-by-step mechanism of such reactions, including the identification and characterization of transition states. This analysis would provide critical information on reaction kinetics and the feasibility of different reaction pathways.

Spectroscopic Parameter Prediction (NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the experimental characterization of molecules. For this compound, theoretical calculations could predict its ¹H, ¹³C, and ¹⁹F NMR chemical shifts and its infrared (IR) vibrational frequencies. Comparing these predicted spectra with experimental data can confirm the molecule's structure. While general methods for predicting NMR and IR spectra exist, specific predictions for this compound are not available. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations could be used to explore the conformational space of this compound over time. These simulations would provide insights into the dynamic behavior of the molecule, including the flexibility of the difluoroethyl side chain and its interactions with solvent molecules. This information is crucial for understanding its behavior in different environments.

Structure-Activity Relationship (SAR) Theoretical Studies

In the absence of direct experimental and computational studies on this compound, a theoretical analysis of its structure-activity relationship (SAR) can be constructed by examining related pyrimidine derivatives. The pyrimidine scaffold is a cornerstone in medicinal chemistry, frequently appearing in molecules designed to interact with a wide array of biological targets, particularly protein kinases. acs.org Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are instrumental in elucidating the impact of various substituents on the pyrimidine core, guiding the design of more potent and selective agents. informahealthcare.comniscpr.res.in

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the ring. researchgate.net Theoretical studies on analogous compounds allow for predictions about how the specific substituents of this compound—a chloro group at the 2-position and a 1,1-difluoroethyl group at the 4-position—might influence its potential biological activity.

The Role of the Pyrimidine Scaffold

Influence of the 2-Chloro Substituent

The chlorine atom at the 2-position of the pyrimidine ring is an electron-withdrawing group, which can significantly modulate the electronic properties of the entire molecule. scispace.com This can influence the strength of the hydrogen bonds formed by the ring nitrogens. In many series of pyrimidine-based inhibitors, a small hydrophobic group or a halogen at this position is found to be beneficial for activity. For instance, in studies of pyrimidine derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors, substitutions at the 2- and 4-positions are critical for activity. frontiersin.orgnih.gov The chloro group can occupy a small hydrophobic pocket within the target's active site, contributing to the binding affinity.

Influence of the 4-(1,1-difluoroethyl) Substituent

The 1,1-difluoroethyl group at the 4-position is expected to have a profound impact on the molecule's properties and its potential interactions with a biological target.

Electronic Effects : The two fluorine atoms are strongly electron-withdrawing, which will further influence the electron distribution of the pyrimidine ring. This modification of the electronic landscape can affect the molecule's reactivity and binding capabilities. ijcrt.org

Metabolic Stability : Fluorine substitution, particularly in the form of a difluoromethyl or difluoroethyl group, is a common strategy in medicinal chemistry to enhance metabolic stability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the molecule more resistant to oxidative metabolism by cytochrome P450 enzymes.

Binding Interactions : The difluoroethyl group can participate in favorable non-covalent interactions within a protein's active site. These can include dipole-dipole interactions and so-called "orthogonal multipolar" interactions with backbone carbonyls, which can significantly enhance binding affinity. It can also form weak hydrogen bonds.

Conformational Effects : The presence of the difluoroethyl group can influence the preferred conformation of the molecule, which can be crucial for fitting into a specific binding pocket.

Predicted SAR Summary from Computational Analogs

Based on computational and SAR studies of analogous kinase inhibitors, a hypothetical model for the interaction of this compound with a target kinase can be proposed. Molecular docking studies on various substituted pyrimidines consistently show the importance of the pyrimidine core in anchoring the molecule, while the substituents dictate the finer points of binding and selectivity. ekb.egmdpi.com

For instance, in many EGFR inhibitors, the 4-position of the pyrimidine is often occupied by a larger, substituted aniline (B41778) group that extends into a deeper pocket of the active site. nih.govrsc.org While the 1,1-difluoroethyl group is smaller, its unique electronic and steric properties could allow it to fit into specific sub-pockets, potentially conferring selectivity for certain kinases over others.

A summary of the probable contributions of the different moieties of this compound to its activity, based on theoretical considerations and data from related compounds, is presented in the table below.

| Molecular Fragment | Position | Probable Role in Biological Activity | Supporting Rationale from Analogous Systems |

| Pyrimidine Ring | Core Scaffold | Hydrogen bond acceptor (hinge-binding region of kinases) | Common feature in numerous kinase inhibitors for anchoring. acs.org |

| Chloro Group | 2 | Hydrophobic interactions; electronic modulation of the ring | Halogens at this position often enhance potency in EGFR inhibitors. frontiersin.org |

| 1,1-Difluoroethyl Group | 4 | Enhanced metabolic stability; specific dipole and multipolar interactions; conformational restriction | Fluorine substitution is a known strategy to block metabolic breakdown and can introduce novel binding interactions. |

Applications of 2 Chloro 4 1,1 Difluoroethyl Pyrimidine As a Synthetic Intermediate

Role in the Synthesis of Heterocyclic Compounds

The 2-chloro substituent on the pyrimidine (B1678525) ring is an excellent leaving group, facilitating the synthesis of a multitude of pyrimidine derivatives through various reaction pathways.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the two ring nitrogen atoms makes the carbon atoms of the pyrimidine ring electron-poor, thereby activating the 2-chloro group towards nucleophilic attack. nih.gov This allows for the straightforward introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate 2-substituted pyrimidine derivatives. nih.govresearchgate.net The reactivity of 2-chloropyrimidine (B141910) in SNAr reactions is significantly higher than that of chlorobenzene. nih.gov Reactions with various amines, for instance, can be carried out to produce 2-aminopyrimidine (B69317) derivatives, often under mild conditions, sometimes enhanced by microwave irradiation. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. 2-Chloropyrimidines are excellent substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyrimidine ring and various aryl or heteroaryl groups. By reacting 2-Chloro-4-(1,1-difluoroethyl)pyrimidine with a boronic acid or its ester in the presence of a palladium catalyst and a base, a diverse array of 2-aryl- and 2-heteroaryl-4-(1,1-difluoroethyl)pyrimidines can be synthesized. mdpi.comacs.org This method is highly efficient and tolerates a wide range of functional groups on the coupling partner. semanticscholar.orgbohrium.com The electron-deficient character of the pyrimidine ring makes even the relatively unreactive chloro-substituent amenable to oxidative addition to the palladium catalyst. acs.org

Buchwald-Hartwig Amination: This is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.org It allows for the coupling of this compound with a vast array of primary and secondary amines, including those that are weakly nucleophilic, to produce 2-aminopyrimidine derivatives. researchgate.netorganic-chemistry.org This reaction offers a broader substrate scope and milder reaction conditions compared to traditional SNAr methods for C-N bond formation. nih.gov

| Reaction Type | Reagent/Catalyst System (General) | Product Type (General) |

| Nucleophilic Aromatic Substitution (SNAr) | R-NH2, R-OH, R-SH | 2-Amino-, 2-Alkoxy-, 2-Thioether-pyrimidines |

| Suzuki-Miyaura Coupling | Ar-B(OH)2, Pd catalyst, Base | 2-Aryl-pyrimidines |

| Buchwald-Hartwig Amination | R1R2NH, Pd catalyst, Ligand, Base | 2-(Substituted)-amino-pyrimidines |

Functionalized pyrimidines are key precursors for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds. By introducing a suitable functional group at the 2-position of this compound, subsequent intramolecular cyclization reactions can be employed to construct bicyclic and polycyclic ring systems.

For example, a nucleophile containing a second reactive site can be introduced at the 2-position. This newly introduced substituent can then react with an adjacent position on the pyrimidine ring or another substituent to form a new ring. This strategy is commonly used to synthesize therapeutically important fused systems like thieno[2,3-d]pyrimidines, pyrido[2,3-d]pyrimidines, and pyrimido[4,5-d]pyrimidines. nih.govjchr.orgderpharmachemica.com The specific nature of the fused ring system depends on the choice of the nucleophile and the subsequent cyclization conditions. Modern techniques such as ultrasound-assisted synthesis can be employed to facilitate the efficient construction of these fused derivatives. nih.gov

Utility in the Construction of Organofluorine Compounds

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. mdpi.comacs.orgresearchgate.net this compound is itself an organofluorine compound, and its use as a synthetic intermediate allows for the introduction of the valuable 1,1-difluoroethyl moiety into a wide range of molecular architectures.

The 1,1-difluoroethyl group can act as a bioisostere for other chemical groups and can modulate the lipophilicity and electronic properties of the final compound. By utilizing the reactivity of the 2-chloro position, this fluorinated building block can be incorporated into larger, more complex molecules, leading to the creation of new organofluorine compounds with potentially improved pharmacological profiles. benthamdirect.comwikipedia.org The synthesis of novel fluorinated pyrimidines is of great interest for developing new therapeutic agents. nih.govnih.gov

Development of Libraries of Novel Chemical Entities

Combinatorial chemistry is a powerful tool in drug discovery for the rapid synthesis and screening of large numbers of compounds. nih.gov The pyrimidine scaffold is highly attractive for the construction of compound libraries due to its versatile and predictable reactivity. mdpi.com

This compound is an ideal starting point for the creation of focused chemical libraries. Using parallel synthesis techniques, the 2-chloro position can be reacted with a diverse set of building blocks (e.g., a library of amines for Buchwald-Hartwig amination or a library of boronic acids for Suzuki coupling). acs.org This approach allows for the efficient generation of a large number of structurally related but distinct compounds. Such libraries are invaluable for high-throughput screening to identify new hit compounds for various biological targets. The development of DNA-encoded libraries (DELs) has further expanded the scale of combinatorial chemistry, and functionalized pyrimidines are key scaffolds for this technology. nih.gov

Strategic Intermediate in Total Synthesis Approaches (if relevant to complex natural products or pharmaceuticals)

While there are no specific reports detailing the use of this compound in the total synthesis of natural products, functionalized pyrimidines are important components of many biologically active molecules and pharmaceuticals. researchgate.net The unique combination of a reactive handle (the 2-chloro group) and a property-modulating group (the 1,1-difluoroethyl substituent) makes this compound a potentially valuable, albeit specialized, intermediate in multi-step synthetic campaigns.

In the total synthesis of a complex target molecule that requires a fluorinated pyrimidine core, this compound could serve as a key building block. Its early introduction into a synthetic route would allow for the subsequent elaboration of the molecule through reactions at the 2-position, streamlining the synthesis and avoiding the need for late-stage chlorination or fluorination steps.

Future Research Directions and Open Questions for 2 Chloro 4 1,1 Difluoroethyl Pyrimidine

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of chloropyrimidines exist, the efficient and selective synthesis of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine presents an ongoing challenge. Future research should focus on developing more streamlined and sustainable synthetic routes.

Key areas for investigation include:

Late-Stage Fluorination: Investigating the direct introduction of the difluoroethyl group onto a pre-functionalized pyrimidine (B1678525) ring could offer a more convergent and flexible synthetic strategy.

Novel Building Blocks: The development of new fluorinated building blocks that can be readily incorporated into pyrimidine synthesis would be highly valuable.

Catalytic Methods: Exploring transition-metal-catalyzed cross-coupling reactions for the introduction of the 1,1-difluoroethyl moiety could provide milder and more efficient synthetic pathways. A potential approach could involve the Suzuki coupling of a pyrimidine boronic acid derivative with a suitable difluoroethyl halide.

One-Pot Procedures: Designing multi-component reactions that allow for the construction of the target molecule in a single synthetic operation would significantly improve efficiency and reduce waste.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Traditional Cyclocondensation | Well-established for pyrimidine synthesis. | Harsh reaction conditions, potential for side products. |

| Late-Stage Difluoroethylation | Increased synthetic flexibility. | Regioselectivity control, availability of reagents. |

| Cross-Coupling Methodologies | Mild reaction conditions, high functional group tolerance. | Catalyst cost and optimization, substrate availability. |

| Flow Chemistry Synthesis | Enhanced safety, scalability, and process control. | Initial setup cost, optimization of flow parameters. |

Investigation of Uncharted Reactivity Patterns

The interplay between the chloro- and difluoroethyl- substituents on the pyrimidine ring is likely to give rise to unique reactivity. A thorough investigation of these patterns is crucial for harnessing the synthetic utility of this compound.

Prospective research should explore:

Nucleophilic Aromatic Substitution (SNAr): A systematic study of SNAr reactions at the C2 position with a wide range of nucleophiles (O, N, S, and C-based) is warranted. The electron-withdrawing nature of the difluoroethyl group is expected to influence the reactivity of the C2-Cl bond.

Metal-Catalyzed Cross-Coupling Reactions: The utility of the C2-Cl bond as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) should be systematically evaluated to expand the accessible chemical space.

Reactions of the Difluoroethyl Group: Exploring the reactivity of the difluoroethyl moiety itself, such as potential C-H functionalization or elimination reactions under specific conditions, could lead to novel transformations.

Regioselectivity Studies: In cases where multiple reactive sites exist, detailed studies on the factors governing regioselectivity will be essential for predictable and controlled functionalization.

Development of Asymmetric Transformations Involving the Compound

The introduction of chirality is a cornerstone of modern drug discovery and materials science. Developing asymmetric transformations that involve this compound could lead to the synthesis of valuable chiral building blocks.

Future research could focus on:

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of reactions involving the pyrimidine core or the difluoroethyl substituent. This could include asymmetric cross-coupling reactions or enantioselective functionalization of the side chain.

Chiral Auxiliaries: Attaching a chiral auxiliary to the pyrimidine ring to direct subsequent stereoselective transformations.

Enzyme-Catalyzed Reactions: Exploring the use of enzymes to perform enantioselective modifications on the molecule, such as stereoselective reduction or hydrolysis. The precise and selective nature of enzymatic approaches could be particularly beneficial for creating optically pure fluorinated compounds. the-innovation.org

Integration into Flow Chemistry Methodologies

Flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous reagents or intermediates. mdpi.com Adapting the synthesis and subsequent transformations of this compound to continuous flow processes is a promising area for future research.

Potential benefits and research directions include:

Improved Safety: Many reactions used in heterocyclic synthesis can be exothermic or involve toxic reagents. Flow chemistry allows for better temperature control and minimizes the volume of hazardous materials at any given time.

Enhanced Efficiency: The precise control over reaction parameters in a flow reactor can lead to higher yields and purities compared to batch processes. mdpi.com

Automated Synthesis and Optimization: Flow chemistry platforms can be automated for rapid reaction optimization and the generation of compound libraries for screening purposes.

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

A deeper understanding of the structural and dynamic properties of this compound can be achieved through the application of advanced spectroscopic techniques.

Areas for future investigation include:

Advanced NMR Spectroscopy: Utilizing techniques such as 19F NMR spectroscopy can provide detailed insights into the electronic environment of the fluorine atoms and can be a powerful tool for reaction monitoring and structural elucidation of fluorinated molecules in complex mixtures. rsc.orgnumberanalytics.com Two-dimensional NMR techniques like HSQC and HMBC can be used to unambiguously assign proton and carbon signals, which is crucial for complex heterocyclic structures. ipb.pt

Vibrational Spectroscopy: In-depth analysis of IR and Raman spectra, aided by computational methods, can provide detailed information about the vibrational modes of the molecule and how they are affected by intermolecular interactions.

X-ray Crystallography: Obtaining single-crystal X-ray structures of the parent compound and its derivatives would provide definitive information about its three-dimensional structure and packing in the solid state.

Advanced Computational Modeling for Complex Reactivity

Computational chemistry provides a powerful tool for predicting and understanding the reactivity and properties of molecules. Advanced computational modeling can guide experimental work and provide insights that are difficult to obtain through experiments alone.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum chemical methods to model reaction pathways and transition states for key reactions, such as SNAr and cross-coupling reactions. nih.gov This can help in understanding the factors that control reactivity and selectivity.

Prediction of Spectroscopic Properties: Calculating NMR chemical shifts, vibrational frequencies, and electronic absorption spectra to aid in the interpretation of experimental data. Comparative studies with related chloropyrimidines can provide valuable benchmarks. nih.govacs.org

Molecular Dynamics Simulations: Simulating the behavior of the molecule in different solvent environments to understand solvation effects and conformational dynamics.

Structure-Property Relationships: Developing quantitative structure-activity relationship (QSAR) models to correlate the structural features of derivatives with their potential biological activity or material properties.

Potential in Material Science Applications

The unique electronic properties conferred by the fluorine atoms and the pyrimidine ring suggest that this compound and its derivatives could have potential applications in material science.

Hypothetical areas for exploration include:

Organic Electronics: The electron-deficient nature of the pyrimidine ring, enhanced by the fluorine substituents, could make its derivatives suitable for use as n-type materials in organic electronic devices such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Liquid Crystals: The rigid pyrimidine core and the potential for introducing long alkyl or alkoxy chains through functionalization could lead to the development of novel liquid crystalline materials.

Polymers: Incorporating the this compound unit into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. Research into polymeric fluorinated pyrimidines has shown their potential in biomedical applications. nih.gov

Green Chemistry Approaches in its Synthesis and Transformations

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For a molecule such as this compound, which holds potential as a building block in pharmaceuticals and agrochemicals, the application of green chemistry principles to its synthesis and subsequent reactions is of significant interest. Future research in this area is likely to focus on several key strategies aimed at reducing the environmental impact, improving efficiency, and ensuring the sustainability of its production.

One of the primary future research directions will be the development of catalytic methods that avoid the use of stoichiometric and often hazardous reagents. youtube.com This could involve the exploration of novel metal-based or organocatalysts to facilitate the construction of the pyrimidine ring and the introduction of the chloro and difluoroethyl substituents with high atom economy. youtube.com

Another significant area of investigation will be the use of alternative and greener reaction media. researchgate.net Traditional organic solvents, which are often volatile and toxic, could be replaced with more sustainable alternatives such as water, ionic liquids, or deep eutectic solvents. researchgate.netresearchgate.net The feasibility of performing the synthesis of this compound in these green solvents will be a key question to address.

Energy efficiency is another cornerstone of green chemistry, and future research will likely explore the use of alternative energy sources to drive the synthesis. youtube.com Microwave-assisted and ultrasound-assisted syntheses have been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the preparation of various heterocyclic compounds, and their application to the synthesis of this compound is a promising avenue for investigation. youtube.com

Furthermore, the principles of green chemistry extend to the entire lifecycle of a chemical product. Therefore, future research may also focus on the development of biodegradable derivatives of this compound or methods for its efficient recycling and degradation to minimize its environmental persistence. The exploration of biocatalytic methods, using enzymes to perform specific transformations, could also offer a highly selective and environmentally friendly approach to both the synthesis and modification of this compound. youtube.com